amine CAS No. 2411012-75-2](/img/no-structure.png)

[(2E)-3-(4-bromophenyl)prop-2-en-1-yl](methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about, (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine, is a derivative of chalcones . Chalcones are simple chemical structures that act as precursors for the biogenesis of flavonoids . They have two aromatic or heteroaromatic rings connected by a three-carbon α, β-unsaturated carbonyl group .

Synthesis Analysis

Based on a study, 11 indolyl chalcones were synthesized and investigated for MAO-B inhibitory activity . The active and most promising molecule, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), was found to have predominant acetylcholinesterase inhibition .Scientific Research Applications

- Research Findings : IC9 demonstrated potent MAO-B inhibition and acetylcholinesterase inhibition. It was also investigated for neuroprotective effects against neuronal degeneration associated with AD .

- Research Context : These compounds control pro-inflammatory gene expression and inhibit cell migration and TNF production in mouse models .

Neuroprotection Against Alzheimer’s Disease (AD)

Anti-Inflammatory Properties

Antimicrobial Activity

Chemical Synthesis and Characterization

Potential Anticancer Properties

Future Directions

The future research directions could involve further investigation into the pharmacological activities of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine. Given the promising results of related compounds in inhibiting monoamine oxidase and acetylcholinesterase , this compound could potentially be studied for its effects on these and other enzymes.

Mechanism of Action

Target of Action

The primary target of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine is Monoamine Oxidase B (MAO-B) and Acetylcholinesterase . These enzymes play a crucial role in the metabolism of neurotransmitters in the brain, and their inhibition can have significant effects on neurological function.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to have a strong inhibitory effect on both MAO-B and Acetylcholinesterase . This dual action can lead to an increase in the levels of certain neurotransmitters in the brain, potentially leading to improved neurological function.

Biochemical Pathways

The inhibition of MAO-B and Acetylcholinesterase affects the metabolic pathways of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine . By inhibiting these enzymes, the compound can increase the availability of these neurotransmitters, potentially leading to improved signal transmission in the brain.

Result of Action

The inhibition of MAO-B and Acetylcholinesterase by (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine can lead to increased levels of certain neurotransmitters in the brain . This can result in improved signal transmission between neurons, which may have beneficial effects in conditions such as Alzheimer’s disease .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2E)-3-(4-bromophenyl)prop-2-en-1-yl](methyl)amine involves the reaction of 4-bromobenzaldehyde with methylamine followed by the addition of propargyl bromide to form the final product.", "Starting Materials": [ "4-bromobenzaldehyde", "methylamine", "propargyl bromide" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: The imine intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the final product, [(2E)-3-(4-bromophenyl)prop-2-en-1-yl](methyl)amine.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |

CAS RN |

2411012-75-2 |

Product Name |

[(2E)-3-(4-bromophenyl)prop-2-en-1-yl](methyl)amine |

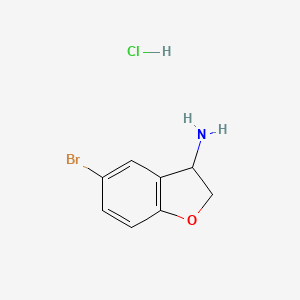

Molecular Formula |

C10H12BrN |

Molecular Weight |

226.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.